

# Spectroscopic Profile of (2-Isopropylphenoxy)acetic Acid: A Technical Guide

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## Compound of Interest

Compound Name: (2-Isopropylphenoxy)acetic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **(2-Isopropylphenoxy)acetic acid**, a molecule of interest in various chemical and pharmaceutical research domains. The document presents available experimental data for Proton Nuclear Magnetic Resonance ( $^1\text{H}$  NMR) and Mass Spectrometry (MS), alongside predicted data for Carbon-13 Nuclear Magnetic Resonance ( $^{13}\text{C}$  NMR) and Infrared (IR) spectroscopy. Detailed experimental protocols for acquiring such data are also provided to aid in the replication and validation of these findings.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **(2-Isopropylphenoxy)acetic acid**.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data (Experimental)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
9.18	s	1H	-COOH
7.26 - 6.73	m	4H	Ar-H
4.69	s	2H	-OCH <sub>2</sub> -
1.25	d, J = 6.9 Hz	6H	-CH(CH <sub>3</sub> ) <sub>2</sub>
3.20 (predicted)	sept	1H	-CH(CH <sub>3</sub> ) <sub>2</sub>

Data acquired on a 400 MHz instrument in CDCl<sub>3</sub>. The chemical shift for the isopropyl methine proton was predicted based on typical values for similar structures.

**Table 2: <sup>13</sup>C NMR Spectroscopic Data (Predicted)**

Chemical Shift ( $\delta$ ) ppm	Assignment
~174	-COOH
~155	Ar-C-O
~140	Ar-C-CH(CH <sub>3</sub> ) <sub>2</sub>
~127	Ar-C (quaternary)
~121	Ar-C (tertiary)
~115	Ar-C (tertiary)
~112	Ar-C (tertiary)
~67	-OCH <sub>2</sub> -
~27	-CH(CH <sub>3</sub> ) <sub>2</sub>
~23	-CH(CH <sub>3</sub> ) <sub>2</sub>

Predicted chemical shifts are based on computational models and analysis of structurally analogous compounds.

**Table 3: IR Spectroscopic Data (Predicted)**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300-2500	Broad, Strong	O-H stretch (Carboxylic Acid)
3050-3000	Medium	C-H stretch (Aromatic)
2960-2850	Medium-Strong	C-H stretch (Aliphatic)
1710	Strong	C=O stretch (Carboxylic Acid Dimer)
1600, 1490	Medium-Weak	C=C stretch (Aromatic Ring)
1240	Strong	C-O stretch (Aryl Ether)
950-910	Broad, Medium	O-H bend (Carboxylic Acid)

Predicted absorption bands are based on characteristic functional group frequencies.

**Table 4: Mass Spectrometry Data**

m/z	Ion Type	Notes
195	$[M+H]^+$	Experimental value from LC-MS.[1]
194	$[M]^+$	Predicted molecular ion peak for EI-MS.
179	$[M-CH_3]^+$	Predicted loss of a methyl group from the isopropyl moiety.
151	$[M-C_3H_7]^+$	Predicted loss of the isopropyl group.
136	$[M-CH_2COOH]^+$	Predicted loss of the acetic acid moiety via ether cleavage.
107	$[C_7H_7O]^+$	Predicted fragment corresponding to cresol.
91	$[C_7H_7]^+$	Predicted tropylium ion.

The  $[M+H]^+$  value is from experimental Liquid Chromatography-Mass Spectrometry (LC-MS) data. The remaining fragmentation data is predicted for Electron Ionization Mass Spectrometry (EI-MS) based on common fragmentation pathways.

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

### Proton and Carbon-13 NMR Spectroscopy

A sample of **(2-Isopropylphenoxy)acetic acid** (approximately 10-20 mg) is dissolved in 0.5-0.7 mL of deuterated chloroform ( $CDCl_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.  $^1H$  NMR spectra are recorded on a 400 MHz spectrometer, and  $^{13}C$  NMR spectra are recorded on the same instrument at a corresponding frequency (e.g., 100 MHz). For  $^1H$  NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio. For

$^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom.

## Infrared (IR) Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity. A small amount of the crystalline **(2-Isopropylphenoxy)acetic acid** is placed directly on the ATR crystal. The spectrum is obtained by scanning the sample over the mid-IR range (typically  $4000\text{--}400\text{ cm}^{-1}$ ). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a transparent disk.

## Mass Spectrometry (LC-MS and EI-MS)

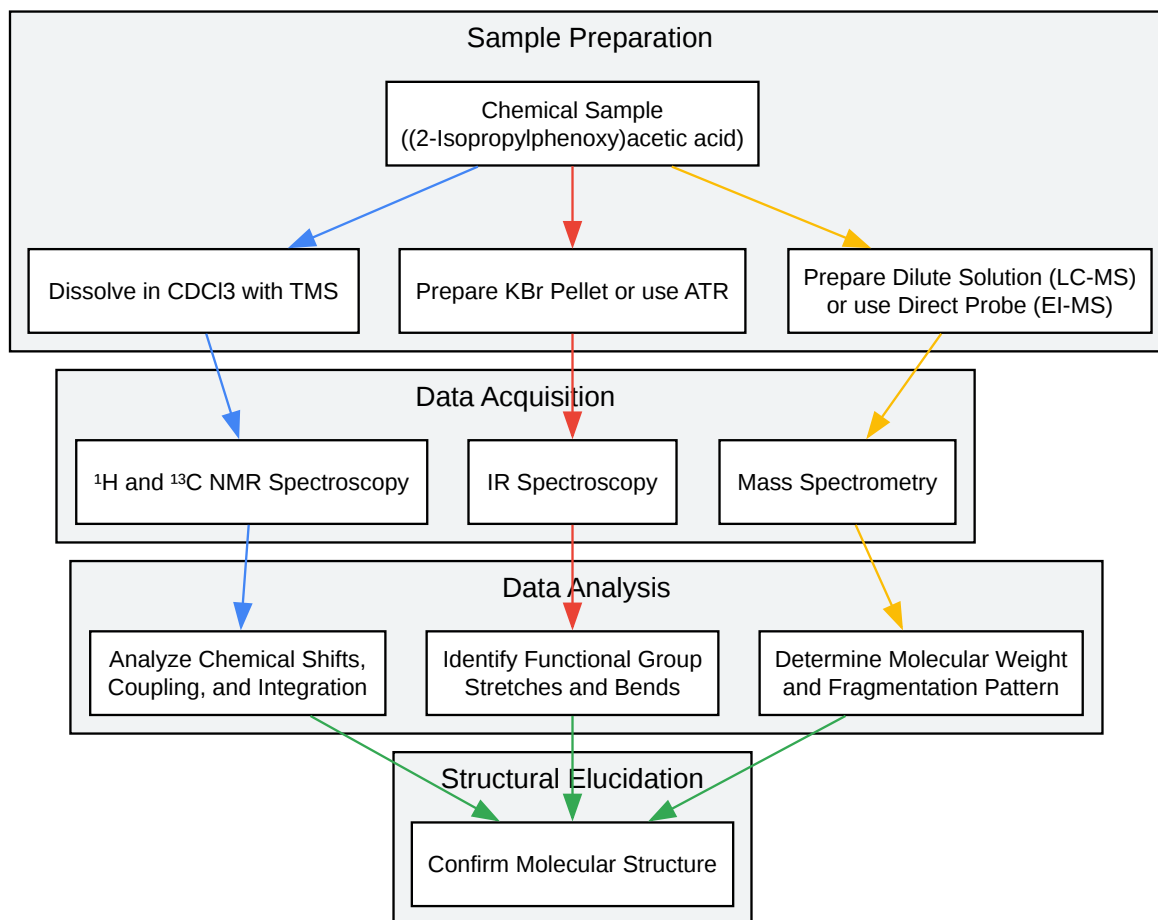
For LC-MS analysis, a dilute solution of the analyte is prepared in a suitable solvent such as methanol or acetonitrile. The solution is then injected into a liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source. The data presented was acquired in positive ion mode, detecting the  $[\text{M}+\text{H}]^+$  ion.[\[1\]](#)

For EI-MS, the sample is introduced into the ion source, typically via a direct insertion probe for a solid sample. The sample is vaporized by heating, and the resulting gas-phase molecules are bombarded with a beam of electrons (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are then separated by their mass-to-charge ratio.

## Visualizations

### Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **(2-Isopropylphenoxy)acetic acid**.



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Caption: Workflow for Spectroscopic Analysis.

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## References

- 1. researchgate.net [researchgate.net]

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